9H-Purine, 6-ethynyl-9-(phenylmethyl)-
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Overview
Description
9H-Purine, 6-ethynyl-9-(phenylmethyl)- is a chemical compound with the molecular formula C14H10N4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. The compound is characterized by the presence of an ethynyl group at the 6-position and a phenylmethyl group at the 9-position of the purine ring.
Preparation Methods
The synthesis of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9H-Purine, 6-ethynyl-9-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Purine, 6-ethynyl-9-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to the suppression of cell proliferation . The pathways involved in its action include the inhibition of key enzymes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
9H-Purine, 6-ethynyl-9-(phenylmethyl)- can be compared with other purine derivatives, such as:
9H-Purine, 6-ethenyl-9-(phenylmethyl)-: Similar structure but with an ethenyl group instead of an ethynyl group.
9H-Purine, 9-(phenylmethyl)-: Lacks the ethynyl group at the 6-position.
6-ethynyl-9-methyl-9H-purine: Contains a methyl group instead of a phenylmethyl group at the 9-position.
The uniqueness of 9H-Purine, 6-ethynyl-9-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
333780-81-7 |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
9-benzyl-6-ethynylpurine |
InChI |
InChI=1S/C14H10N4/c1-2-12-13-14(16-9-15-12)18(10-17-13)8-11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
InChI Key |
UOUGBFXBGDIWDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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